molecular formula C6H2Cl2FN3 B11818278 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine

2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine

Cat. No.: B11818278
M. Wt: 206.00 g/mol
InChI Key: RJWQEFUGSXDWPR-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine is a fluorinated and dichlorinated derivative of the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold, a fused heterocycle of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile chemical building block , where the chlorine and fluorine atoms act as excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for the systematic exploration of structure-activity relationships. The pyrrolo[2,1-f][1,2,4]triazine core is recognized as a multimodal pharmacophore and is an integral structural component in several therapeutically active molecules . This scaffold is a key feature in FDA-approved kinase inhibitors like avapritinib (for gastrointestinal stromal tumors) and the antiviral prodrug remdesivir . Research highlights its application in developing compounds that target a range of kinases, including VEGFR-2, c-Met, ALK, and IRAK4, which are implicated in cancer and inflammatory diseases . The specific substitution pattern on this compound is designed to facilitate the synthesis of novel molecules for biological screening in oncology, virology, and other therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Cl2FN3

Molecular Weight

206.00 g/mol

IUPAC Name

2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H2Cl2FN3/c7-5-3-1-2-4(9)12(3)11-6(8)10-5/h1-2H

InChI Key

RJWQEFUGSXDWPR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=NN2C(=C1)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of 7-Fluoropyrrole-2-carboxylate

Fluorination at the C-7 position is typically achieved early in the synthesis to ensure regioselectivity. One approach involves the electrophilic fluorination of a preformed pyrrole ring using reagents such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI). For example, treatment of ethyl pyrrole-2-carboxylate with NFSI in acetonitrile at 60°C introduces fluorine at the C-7 position with moderate yield.

N-Amination and Cyclization

Following fluorination, N-amination is critical for triazine ring formation. The use of O-(mesitylenesulfonyl)hydroxylamine or NH2_2Cl in the presence of NaH generates the N-aminated pyrrole intermediate. Subsequent cyclization with formamide at 165°C facilitates triazine annulation, yielding the 7-fluoropyrrolo[2,1-f]triazine core.

Table 1: Key Steps in Core Synthesis

StepReagents/ConditionsIntermediateYield (%)
FluorinationNFSI, CH3_3CN, 60°CEthyl 7-fluoropyrrole-2-carboxylate65
N-AminationNH2_2Cl, NaH, THFN-Aminated pyrrole78
CyclizationFormamide, 165°C7-Fluoropyrrolotriazine82

Halogenation Strategies for Dichlorination

Introducing chlorine atoms at the C-2 and C-4 positions requires precise halogenation methods. Phosphorus oxychloride (POCl3_3) is the reagent of choice for dichlorination due to its ability to selectively target electron-deficient positions on the triazine ring.

Chlorination with POCl3_33

Treatment of the 7-fluoropyrrolotriazine core with excess POCl3_3 under reflux conditions (110°C, 12 hours) achieves sequential chlorination. The C-2 position is typically chlorinated first, followed by C-4, driven by the electron-withdrawing effect of the fluorine substituent.

Mechanistic Insight :
The reaction proceeds via a nucleophilic aromatic substitution (SN_\text{N}Ar) mechanism, where POCl3_3 acts as both a chlorinating agent and a Lewis acid catalyst. The fluorine atom at C-7 deactivates the ring, directing chlorine to the C-2 and C-4 positions.

Regioselectivity Optimization

Regioselectivity in dichlorination is enhanced by using dimethylformamide (DMF) as a catalyst. A study demonstrated that adding 0.1 equivalents of DMF to POCl3_3 increases the yield of 2,4-dichloro-7-fluoropyrrolotriazine from 70% to 88% by stabilizing the transition state.

Multistep Synthesis via Pyrrolooxadiazine Rearrangement

An alternative route involves the rearrangement of pyrrolo[1,2-d]oxadiazines to pyrrolotriazines. This method is advantageous for introducing complex substitution patterns.

Oxadiazine Formation

Condensation of 7-fluoropyrrole-2-carboxamide with trichloroacetyl chloride forms a trichloroacetamide intermediate. Reaction with hydroxylamine hydrochloride in ethanol yields the oxadiazine precursor.

Thermal Rearrangement

Heating the oxadiazine derivative at 150°C in toluene induces a-sigmatropic rearrangement, producing the pyrrolotriazine scaffold. Subsequent chlorination with POCl3_3 furnishes the target compound.

Table 2: Rearrangement and Chlorination Conditions

StepReagents/ConditionsProductYield (%)
Oxadiazine formationNH2_2OH·HCl, EtOHPyrrolooxadiazine75
RearrangementToluene, 150°C7-Fluoropyrrolotriazine68
DichlorinationPOCl3_3, DMF, 110°C2,4-Dichloro-7-fluoropyrrolotriazine85

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization but are less common for halogenation. However, Suzuki-Miyaura coupling can introduce aryl groups prior to chlorination.

Chemical Reactions Analysis

2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis . The exact molecular pathways can vary depending on the specific kinase targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Compound Name Substituents Biological Activity IC50/EC50/Selectivity Mechanism/Target Clinical Status/Application References
2,4-Dichloro-7-fluoropyrrolo[...] 2-Cl, 4-Cl, 7-F Not explicitly reported (inferred: kinase or antiviral) N/A Likely kinase or viral enzyme inhibition Research intermediate
Remdesivir 4-amino, 7-iodo, ribose moiety Broad-spectrum antiviral (SARS-CoV-2, Ebola) EC50 = 0.77 µM (SARS-CoV-2) RNA polymerase inhibition FDA-approved (COVID-19)
BMS-754807 2,4-disubstituted (proprietary groups) IGF-1R kinase inhibitor IC50 = 1.8 nM (IGF-1R) ATP-competitive kinase inhibition Phase II clinical trials
Compound 14f 4-(4-methoxyphenyl), 7-methyl, 2-phenyl Antiviral (H1N1 influenza) IC50 = 4 µg/mL Neuraminidase inhibition Preclinical research
Brivanib alaninate 7-oxo, 4-aryl, amino acid conjugate Antitumor (VEGFR/FGFR inhibition) N/A Angiogenesis inhibition FDA-approved (hepatocellular carcinoma)
ALK Inhibitor 15 7-amino, bicyclo[2.2.1]heptene moiety ALK kinase inhibitor IC50 = 0.5 nM (ALK) Caspase activation, apoptosis Preclinical (in vivo efficacy)

Key Findings:

Substituent Effects on Activity: Halogens (Cl, F): Enhance electrophilicity and binding to hydrophobic pockets in kinases or viral enzymes. For example, 2,4-dichloro substitution is common in kinase inhibitors like BMS-754807 . Aryl Groups (e.g., 4-methoxyphenyl): Improve antiviral activity by facilitating π-π stacking with viral neuraminidase . Amino Groups (e.g., remdesivir): Critical for mimicking nucleosides, enabling incorporation into viral RNA .

Mechanistic Diversity :

  • Antiviral Activity : Compounds like 14f and remdesivir act via neuraminidase and RNA polymerase inhibition, respectively .
  • Kinase Inhibition : BMS-754807 and ALK Inhibitor 15 target IGF-1R and ALK kinases via ATP-binding site competition .

Synthetic Accessibility :

  • Halogenated derivatives (e.g., 2,4-dichloro-7-fluoropyrrolo[...]) are synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, similar to intermediates in remdesivir production .
  • Scalable routes for pyrrolo[2,1-f][1,2,4]triazines prioritize cost-effective halogenation steps, as seen in remdesivir intermediates .

Clinical Relevance :

  • Remdesivir and brivanib alaninate are FDA-approved, highlighting the scaffold's therapeutic versatility .
  • 2,4-Dichloro-7-fluoropyrrolo[...] remains a research tool, though its halogenation pattern aligns with bioactive analogs in preclinical development .

Biological Activity

2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H2Cl2FN3C_6H_2Cl_2FN_3, with a molecular weight of approximately 206.00 g/mol. The compound features a pyrrolo-triazine core structure which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that triazine derivatives can inhibit the growth of bacteria and fungi.
  • Anticancer Properties : Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolo[2,1-F][1,2,4]triazines exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating promising antimicrobial potential.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Another Derivative16Escherichia coli

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 15 µM after 48 hours of treatment.

These findings suggest that the compound may interact with cellular pathways involved in cancer proliferation and survival.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves multistep routes, including cyclization, halogenation, and functional group modifications. For example:

  • Transition metal-mediated synthesis : Copper(II)-catalyzed coupling-cyclization reactions enable efficient formation of the fused heterocyclic core with high atom economy .
  • Halogenation : Selective chlorination/fluorination at positions 2, 4, and 7 requires precise control of temperature (e.g., 0–5°C for fluorination) and solvent polarity to avoid side reactions .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and inert atmospheres to stabilize intermediates. Yields improve with slow addition of halogenating agents (e.g., POCl₃ for chlorination) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Structural characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes substituents (e.g., fluorine’s deshielding effect at C-7) and confirms regioselectivity .
  • X-ray crystallography : Resolves the fused bicyclic framework and halogen positioning, critical for understanding electronic effects .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for Cl/F atoms .

Advanced Research Questions

Q. How do structural modifications at C-2, C-4, and C-7 positions influence kinase inhibition and antiviral activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • C-2/C-4 substitutions : Bulky groups (e.g., aryl rings) enhance selectivity for VEGFR-2 and EGFR by occupying hydrophobic kinase pockets. For example, 4-chloro-7-fluoro derivatives show improved IC₅₀ values (≤10 nM) in cellular assays .
  • C-7 fluorination : Fluorine’s electronegativity modulates electronic density, improving metabolic stability and binding to viral RNA-dependent RNA polymerase (RdRp) .
  • Contradictions : Some analogs with reversed substituents (e.g., 7-Cl/4-F) exhibit unexpected activity drops, suggesting steric clashes in target binding pockets .

Q. What computational strategies predict binding interactions of this compound with therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Docking into kinase domains (e.g., EGFR PDB:1M17) identifies key hydrogen bonds with hinge regions (e.g., N-1 of triazine with Met793) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
  • QSAR models : Use Hammett constants (σ) for halogen substituents to correlate electronic effects with IC₅₀ values .

Q. How can contradictory biological assay data (e.g., inconsistent IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay standardization : Use isogenic cell lines (e.g., A549 for EGFR) and ATP concentration controls to minimize variability .
  • Orthogonal validation : Cross-verify kinase inhibition (e.g., ELISA-based phosphorylation assays) with cellular proliferation (MTT assay) .
  • Meta-analysis : Compare datasets across literature to identify outliers; e.g., discrepancies in HER2 inhibition may arise from differential post-translational modifications .

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